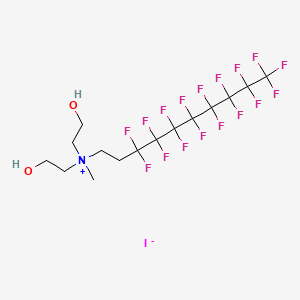
Acetic acid, thio-, S-(4-fluorobutyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, thio-, S-(4-fluorobutyl) ester is a chemical compound with the molecular formula C6H11FO2S It is a thioester derivative of acetic acid, where the sulfur atom is bonded to a 4-fluorobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, thio-, S-(4-fluorobutyl) ester typically involves the acylation of thiols. One common method is the reaction of 4-fluorobutanethiol with acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of thioesters like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, thio-, S-(4-fluorobutyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and 4-fluorobutanethiol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and 4-fluorobutanethiol.
Oxidation: Sulfoxides or sulfones.
Substitution: Amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, thio-, S-(4-fluorobutyl) ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of thioesters and other sulfur-containing compounds.
Materials Science: It can be used in the preparation of self-assembled monolayers on metal surfaces, which are important in the development of nanomaterials and surface coatings.
Biological Studies: Thioesters are often used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of acetic acid, thio-, S-(4-fluorobutyl) ester involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower bond dissociation energy of the C-S bond compared to the C-O bond. This increased reactivity makes them useful intermediates in various chemical reactions. In biological systems, thioesters play a crucial role in metabolic pathways, such as the citric acid cycle, where they act as acyl group donors .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, thio-, S-butyl ester: Similar structure but with a butyl group instead of a 4-fluorobutyl group.
Acetic acid, thio-, S-(4-bromobutyl) ester: Similar structure but with a bromobutyl group instead of a fluorobutyl group.
Uniqueness
The presence of the fluorine atom in acetic acid, thio-, S-(4-fluorobutyl) ester imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other thioesters and useful in specialized applications .
Propiedades
Número CAS |
373-11-5 |
|---|---|
Fórmula molecular |
C6H11FOS |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
S-(4-fluorobutyl) ethanethioate |
InChI |
InChI=1S/C6H11FOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 |
Clave InChI |
YRZBWKXTJMKJIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)






![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)

